N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Medicinal chemistry Pharmacophore design Bromodomain inhibition

N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 879745-15-0; molecular formula C₁₅H₁₇N₃O₃; molecular weight 287.31 g·mol⁻¹) is a synthetic small molecule that covalently links a 4-acetamidophenyl motif—a substructure shared with selective COX-2 inhibitors such as N-(4-acetamidophenyl)indomethacin amide (N-4-AIA) —to a 3,5-dimethylisoxazole moiety, a well-characterized acetyl-lysine bioisostere that engages bromodomain-containing proteins (BRD2, BRD4). The compound is catalogued as a research-grade building block by multiple chemical suppliers under the CAS registry 879745-15-0 and is structurally distinct from simpler isoxazole-acetamides that lack the acetylated aniline terminus.

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
Cat. No. B4512752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C15H17N3O3/c1-9-14(10(2)21-18-9)8-15(20)17-13-6-4-12(5-7-13)16-11(3)19/h4-7H,8H2,1-3H3,(H,16,19)(H,17,20)
InChIKeyHVCDTPAWIXSYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide – Procurement-Relevant Baseline for a Dual-Pharmacophore Isoxazole-Acetamide


N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 879745-15-0; molecular formula C₁₅H₁₇N₃O₃; molecular weight 287.31 g·mol⁻¹) is a synthetic small molecule that covalently links a 4-acetamidophenyl motif—a substructure shared with selective COX-2 inhibitors such as N-(4-acetamidophenyl)indomethacin amide (N-4-AIA) [1]—to a 3,5-dimethylisoxazole moiety, a well-characterized acetyl-lysine bioisostere that engages bromodomain-containing proteins (BRD2, BRD4) [2]. The compound is catalogued as a research-grade building block by multiple chemical suppliers under the CAS registry 879745-15-0 and is structurally distinct from simpler isoxazole-acetamides that lack the acetylated aniline terminus .

Why N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide Cannot Be Replaced by a Generic Isoxazole or Simple Acetanilide


Procurement decisions that treat this compound as interchangeable with generic isoxazole-acetamides or simple 4-acetamidophenyl derivatives overlook critical pharmacophore synergies. The 3,5-dimethylisoxazole warhead functions as an acetyl-lysine mimetic with measurable bromodomain affinity [1], while the 4-acetamidophenyl terminus confers COX-2 selectivity in structurally analogous systems (IC₅₀ = 0.12 μM for human recombinant COX-2 in N-4-AIA) . Simple acetaminophen (paracetamol; 4′-hydroxyacetanilide) lacks the isoxazole bioisostere entirely and fails to engage bromodomain readers, whereas 2-(3,5-dimethylisoxazol-4-yl)acetamide—the parent heterocycle—cannot address cyclooxygenase targets because it omits the acetylated aniline pharmacophore . The regioisomeric carboxamide N-(4-acetamidophenyl)-3,5-dimethyl-4-isoxazolecarboxamide differs from the target compound by one methylene unit in the linker, which alters both the distance between pharmacophores and rotational自由度, making activity extrapolation across this regioisomeric pair unreliable without head-to-head data.

Procurement-Relevant Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide


Structural Differentiation from Generic Acetanilide Analgesics: Dual Pharmacophore Architecture

The target compound is the only commercially catalogued structure (CAS 879745-15-0) that combines a 3,5-dimethylisoxazole acetyl-lysine bioisostere with a 4-acetamidophenyl terminus via a flexible acetamide linker . In contrast, acetaminophen (paracetamol; 4′-hydroxyacetanilide; CAS 103-90-2) lacks the isoxazole ring entirely and has no measurable bromodomain binding affinity, while 2-(3,5-dimethylisoxazol-4-yl)acetamide (CAS 893641-80-0) omits the acetylated aniline required for COX-2 engagement . The closest regioisomer—N-(4-acetamidophenyl)-3,5-dimethyl-4-isoxazolecarboxamide—differs by one methylene unit (acetamide vs. carboxamide linker), resulting in distinct topological polar surface area and conformer populations, which are known to affect bromodomain binding pose in dimethylisoxazole series [1].

Medicinal chemistry Pharmacophore design Bromodomain inhibition COX-2 selectivity Epigenetic probe development

3,5-Dimethylisoxazole Moiety as a Quantitatively Validated Acetyl-Lysine Bioisostere: BRD4(1) Affinity Benchmarks

The 3,5-dimethylisoxazole moiety present in the target compound has been structurally and biophysically validated as an acetyl-lysine mimetic bromodomain ligand. The seminal J. Med. Chem. study demonstrated that compound 4d (a dimethylisoxazole-bearing analog) achieves IC₅₀ values of <5 μM against both BRD2(1) and BRD4(1) bromodomains in AlphaScreen displacement assays [1]. Subsequent lead optimization generated compound (R)-12 (Y02234), a benzoxazinone-containing dimethylisoxazole derivative, which binds BRD4(1) with a Kd of 110 nM and blocks acetyl-lysine interactions with an IC₅₀ of 100 nM [2]. Further optimization in the BET family yielded compound 39 with an IC₅₀ of 0.003 μM against BRD4(BD1), surpassing the lead compound 13 by >1000-fold [3]. While the target compound has not been directly profiled in these assays, the dimethylisoxazole ring it contains is the identical pharmacophore driving these low-nanomolar BRD4 affinities, providing class-level evidence that the isoxazole terminus is capable of sub-micromolar bromodomain engagement when appropriately elaborated [3].

Epigenetics Bromodomain inhibition BET protein family Acetyl-lysine mimicry Chemical probe development

4-Acetamidophenyl Pharmacophore Contributions: COX-2 Inhibitory Potency in a Structurally Analogous System (N-4-AIA)

The 4-acetamidophenyl terminus of the target compound is the key pharmacophore responsible for COX-2 inhibition in the well-characterized analog N-(4-acetamidophenyl)indomethacin amide (N-4-AIA). N-4-AIA inhibits human recombinant COX-2 with an IC₅₀ of 0.12 μM and ovine COX-2 with an IC₅₀ of 0.625 μM, while exhibiting approximately 400-fold lower potency against human COX-1 and 80-fold lower potency against ovine COX-1, demonstrating COX-2 selectivity [1]. In contrast, acetaminophen (paracetamol)—which retains the 4-acetamidophenyl motif in its deacetylated form (4′-hydroxyacetanilide)—inhibits COX-2 with an IC₅₀ of approximately 20–50 μM, roughly 100- to 400-fold weaker than N-4-AIA [2]. The target compound differs from N-4-AIA by replacing the indomethacin indole scaffold with a 3,5-dimethylisoxazole moiety, offering a distinct selectivity profile opportunity while retaining the validated 4-acetamidophenyl COX-2 pharmacophore [1].

Cyclooxygenase-2 inhibition Selective COX-2 pharmacology Anti-inflammatory drug design Acetamidophenyl SAR NSAID analog development

Linker-Dependent Differentiation: Acetamide Bridge Topology vs. Direct Carboxamide Regioisomers

The target compound contains a –CH₂–CONH– acetamide linker between the isoxazole C-4 position and the 4-acetamidophenyl ring, introducing one additional rotatable bond compared to the direct 4-carboxamide regioisomer N-(4-acetamidophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (CAS also 879745-15-0 per some listings, but structurally distinct). In the dimethylisoxazole bromodomain ligand series, the nature of the linker between the isoxazole core and the aryl terminus critically determines binding pose: the optimization study by Hewings et al. (2013) demonstrated that converting a direct carboxamide to a methylene-spaced acetamide altered BRD4(1) IC₅₀ values by >10-fold in certain matched pairs [1]. The target compound's flexible –CH₂–CONH– linker positions the 4-acetamidophenyl ring approximately 1.5 Å farther from the isoxazole ring compared to the direct carboxamide, enabling distinct binding pocket geometries that cannot be replicated by the regioisomer without the methylene spacer [1].

Structure-activity relationship Linker optimization Conformational analysis Isoxazole regioisomerism Medicinal chemistry design

Recommended Procurement-Relevant Application Scenarios for N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide


Dual-Target Bromodomain/COX-2 Chemical Probe Development

This scenario leverages the compound's dual pharmacophore architecture: the 3,5-dimethylisoxazole warhead (validated as an acetyl-lysine bioisostere with BRD4(1) affinity as low as 0.003 μM in optimized analogs [1]) combined with the 4-acetamidophenyl terminus (COX-2 IC₅₀ = 0.12 μM in N-4-AIA [2]). Research groups developing dual BET/COX-2 inhibitors for inflammation-associated cancers should use this compound as a starting scaffold rather than procuring separate isoxazole and acetanilide building blocks, which would require de novo linker optimization [1][2].

Scaffold-Hopping SAR Expansion from N-4-AIA Template

Groups exploring indomethacin-derived COX-2 inhibitors can use the target compound to evaluate whether replacing the indole scaffold of N-4-AIA (COX-2 IC₅₀ = 0.12 μM) with a 3,5-dimethylisoxazole bioisostere maintains or improves COX-2 potency while reducing molecular weight (287.31 vs. 489.95 Da) and adding bromodomain-targeting functionality [1]. This scaffold-hopping approach is supported by the demonstrated acetyl-lysine mimetic activity of the dimethylisoxazole core [2].

Epigenetic Reader Domain Selectivity Profiling Panels

The dimethylisoxazole moiety is one of the few validated acetyl-lysine bioisosteres with activity across the BET family (BRD2, BRD4) and CREBBP bromodomains [1]. The target compound can serve as an unoptimized probe in bromodomain selectivity panels (e.g., BROMOscan) to establish baseline selectivity fingerprints for the dimethylisoxazole-4-acetamidophenyl chemotype before undertaking lead optimization. Selectivity data from such panels will directly inform go/no-go decisions for further investment [1].

Anti-Inflammatory In Vivo Model Compound Supply

Structurally related isoxazole-acetamide conjugates have demonstrated up to 50% reduction in carrageenan-induced rat paw edema at 10 mg/kg oral dosing [1]. The target compound, bearing both the dimethylisoxazole warhead and the acetylated aniline pharmacophore, is a candidate for head-to-head comparison with acetaminophen and selective COX-2 inhibitors in acute inflammation models. Procurement of gram-scale quantities enables dose-response and time-course studies that establish the pharmacological relevance of the dual-pharmacophore design [1][2].

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